4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-bromo-2-cyano-5-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-1-4(3-13)5(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLPEMTQZCZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Crystal Structure Analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid
Technical Guide for Structural Elucidation & Solid-State Characterization
Executive Summary
This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid . As a poly-functionalized aromatic scaffold containing a heavy halogen (Br), a strong dipole generator (CN), and a lipophilic hydrogen-bond donor/acceptor motif (CF2H/COOH), this compound presents unique crystallographic challenges.
This document serves as a blueprint for researchers to determine the absolute structural metrics, analyze supramolecular packing forces (specifically the competition between Halogen Bonding and Hydrogen Bonding), and resolve common disorder issues associated with the difluoromethyl group.
Crystallization Strategy & Polymorph Screening
The first critical step is obtaining diffraction-quality single crystals. Due to the competing polar (COOH, CN) and lipophilic (Br, CF2H) domains, a binary solvent diffusion method is recommended over simple evaporation to control nucleation kinetics.
1.1 Solubility Profile & Solvent Selection
| Solvent System | Role | Interaction Type | suitability |
| Methanol/Ethanol | Solvent | H-bond Donor/Acceptor | High (Risk of solvates) |
| Acetonitrile | Solvent | Dipole-Dipole | Moderate (Aligns with CN group) |
| Chloroform/DCM | Anti-solvent | Weak H-bond Donor | High (Promotes Br...Solvent interactions) |
| Toluene | Anti-solvent | High (Slow diffusion) |
1.2 Recommended Protocol: Vapor Diffusion
-
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Acetonitrile (good solubility, minimizes H-bond competition with COOH).
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a narrow inner vial. -
Diffusion: Place the inner vial inside a larger jar containing 5 mL of Toluene or Chloroform .
-
Incubation: Seal tightly and store at 4°C in a vibration-free environment.
Data Collection & Reduction Strategy
The presence of Bromine (Z=35) allows for definitive structure solution via heavy-atom methods but requires specific absorption corrections.
-
Radiation Source: Mo-K
( = 0.71073 Å) is preferred over Cu-K .-
Reasoning: Bromine absorbs Cu radiation strongly (
is high), leading to significant absorption errors and scaling issues. Mo radiation minimizes this while providing sufficient resolution ( Å).
-
-
Temperature: 100 K (Cryostream) .
-
Criticality: The
group often exhibits rotational disorder at room temperature. Cooling freezes these rotamers, sharpening electron density maps for precise F-atom assignment.
-
Structural Elucidation & Refinement
3.1 Space Group Determination
For achiral benzoic acid derivatives, the most probable space groups are
-
Check: Look for systematic absences (
, ) to confirm .
3.2 Phasing: The Heavy Atom Method
The Bromine atom dominates the scattering power.
-
Patterson Map: Calculate the Patterson function
. The strongest non-origin peak corresponds to the Br-Br vector. -
Solution: Locate the Br position to phase the initial map.
-
Difference Fourier Synthesis: Reveal the lighter atoms (O, N, F, C) in subsequent cycles.
3.3 Handling Disorder (The
Challenge)
The difluoromethyl group is prone to rotational disorder around the
-
Symptom: Elongated or split thermal ellipsoids for Fluorine atoms.
-
Resolution:
-
Model the disorder over two positions (Part A and Part B).
-
Apply SADI (Same Distance) restraints to C-F bond lengths (~1.35 Å) and F...F distances.
-
Refine occupancy (variable
and ).
-
Supramolecular Analysis: Packing Motifs
The crystal lattice is governed by a hierarchy of intermolecular forces. Understanding these is vital for predicting solid-state stability and solubility.
4.1 Primary Interaction: The Carboxylic Acid Dimer
Expect the formation of the classic centrosymmetric dimer (
-
Geometry: Two
hydrogen bonds. -
Distance:
separation typically Å.
4.2 Secondary Interaction: Halogen Bonding (
-hole)
The Bromine atom possesses a positive electrostatic cap (
-
Acceptors: The Cyano nitrogen (
) or Carbonyl oxygen ( ). -
Metric: Look for
angles and distances less than the sum of van der Waals radii ( Å). -
Significance: This interaction can direct the formation of 1D chains perpendicular to the H-bonded dimers.
4.3 Tertiary Interaction: Weak Hydrogen Bonds
-
: The acidic proton on the
group can donate to neighboring electronegative atoms. - : Aromatic protons adjacent to the CN group may form weak contacts.
Visualization of Workflows & Interactions
Diagram 1: Crystallographic Workflow
Caption: Step-by-step protocol for solving the crystal structure, highlighting the critical loop for handling CF2H disorder.
Diagram 2: Intermolecular Interaction Hierarchy
Caption: Hierarchy of supramolecular forces expected in the lattice, ranked by energetic contribution.
References
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
- Müller, P. (2009). "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press. (Standard text for refinement protocols).
- Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
An In-Depth Technical Guide to the Solubility Profiling of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and manufacturability. This guide provides a comprehensive framework for the systematic study of the solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a range of organic solvents. We move beyond simple procedural descriptions to explore the foundational thermodynamic principles, the rationale behind solvent selection, and the critical importance of solid-state characterization. This document details a robust, self-validating experimental protocol using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. By integrating theoretical models like Hansen Solubility Parameters (HSP) with rigorous experimental practice, this guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to build a deep and actionable understanding of API solubility behavior.
The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most important parameters, directly influencing the therapeutic efficacy and development pathway of a drug.[1] Poorly water-soluble drugs often exhibit inadequate and variable absorption, leading to compromised bioavailability and the need for higher, potentially more toxic, doses to achieve the desired pharmacological effect.[1][2] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[3]
For an orally administered drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[4] Beyond bioavailability, solubility dictates critical downstream processes, including API purification, crystallization, and the formulation of various dosage forms.[5][6] Failure to comprehensively characterize the solubility profile of a candidate like 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in relevant organic solvents can lead to significant setbacks, costly rework, and delays in later stages of development.[2] This guide, therefore, establishes a scientifically rigorous approach to building this essential data package.
Foundational Principles of Solubility
A robust solubility study is built upon a clear understanding of the underlying physical chemistry. Simply generating numbers is insufficient; one must understand what those numbers represent.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
The term "solubility" is often used loosely, but it is crucial to distinguish between two different measurements:
-
Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[7] The resulting solution is saturated, and any excess solid solute remains in equilibrium with the solution. This value is intrinsic to the compound's most stable solid form under the experimental conditions.
-
Kinetic Solubility: This measurement is often employed in high-throughput screening and reflects the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous buffer.[8][9] Kinetic solubility values are frequently higher than thermodynamic solubility because the rapid solvent shift can generate a supersaturated, metastable state.[7][10] While useful for rapid, early-stage screening, kinetic data can be misleading for formulation development, which requires an understanding of the long-term stable state.[10][11]
This guide focuses exclusively on determining the thermodynamic solubility , as it provides the most reliable and fundamental data for drug development decisions.
The Impact of the Solid State: Polymorphism
A chemical compound can exist in different solid-state forms, known as polymorphs. These forms have the same chemical composition but differ in their crystal lattice arrangement.[12] This difference in crystal packing leads to variations in thermodynamic properties, including melting point, stability, and, critically, solubility.[12][13]
Metastable polymorphs are generally more soluble than their stable counterparts but can convert to the more stable, less soluble form over time.[12][14] This transformation can have disastrous consequences for a drug product, potentially leading to a loss of efficacy. Therefore, a self-validating solubility protocol must begin with the characterization of the solid form of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the measured solubility is unequivocally linked to a specific, known crystalline form.
Solvent-Solute Interactions: Hansen Solubility Parameters (HSP)
The age-old axiom "like dissolves like" provides a useful, if simplistic, starting point for understanding solubility.[15] A more quantitative and predictive framework is offered by Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[16][17]
Every solvent and solute can be characterized by a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[18] The "distance" (Ra) between the HSP coordinates of a solute and a solvent can be calculated, and a smaller distance implies greater affinity.[16][19] By selecting a diverse range of solvents with varying HSPs, one can systematically probe the dissolution mechanism of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid and build a predictive model for its behavior in other solvent systems.
A Framework for the Experimental Determination of Solubility
This section outlines a comprehensive, step-by-step methodology for determining the thermodynamic solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.
Experimental Workflow
The overall process is a multi-step, logical progression from material characterization to final data analysis, ensuring the integrity and reproducibility of the results.
Caption: Experimental workflow for thermodynamic solubility determination.
Step 1: Physicochemical Characterization of the Solute
Causality: To ensure the generated data is meaningful, it must be tied to a well-characterized material.
-
Purity: Confirm the purity of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid using HPLC, typically >99%.
-
Polymorphic Form: Obtain an XRPD pattern and a DSC thermogram to confirm the crystalline form of the starting material. This serves as the baseline for the entire study.
Step 2: Rational Solvent Selection
Causality: The choice of solvents should be deliberate, designed to cover a wide range of intermolecular interactions to provide a comprehensive solubility profile.
-
Select a diverse set of at least 8-10 organic solvents. The set should include polar protic (e.g., Methanol, Ethanol), polar aprotic (e.g., Acetone, Acetonitrile, Ethyl Acetate), and non-polar (e.g., Toluene, Heptane) solvents.
-
Consult a table of Hansen Solubility Parameters to guide the selection and aid in later interpretation.
Table 1: Hansen Solubility Parameters for Representative Organic Solvents.
| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
|---|---|---|---|---|
| n-Heptane | Non-polar | 15.1 | 0.0 | 0.0 |
| Toluene | Non-polar | 18.0 | 1.4 | 2.0 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 |
Step 3: The Shake-Flask Method (Equilibrium Solubility Protocol)
This method is the recommended standard for determining thermodynamic solubility.[20]
Protocol:
-
Preparation: For each selected solvent, add an excess amount of solid 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid to a clear glass vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Sealing: Tightly seal the vials to prevent solvent evaporation.
-
Equilibration: Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled chamber set to a standard temperature (e.g., 25 °C). Agitate the slurries at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause excessive particle size reduction.[20]
-
Time to Equilibrium: Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is standard, but 48-72 hours is often necessary to ensure true equilibrium is reached. A preliminary study can be run to check for concentration changes between 24, 48, and 72 hours to confirm the optimal time.[21]
-
Settling: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This is a critical step to prevent overestimation of solubility. The first few drops should be discarded to saturate the filter membrane.
Step 4: Quantitative Analysis via HPLC-UV
Causality: A validated, sensitive, and specific analytical method is required to accurately measure the concentration of the dissolved API.[22][23]
Protocol:
-
Standard Preparation: Prepare a stock solution of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards (typically 5-7 points) that bracket the expected solubility range.
-
Sample Preparation: Dilute the filtered supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the standards and samples by a validated reverse-phase HPLC method with UV detection at the wavelength of maximum absorbance (λ-max) for the compound.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted samples by interpolation from this curve and then back-calculate the original solubility value, accounting for the dilution factor.
Data Analysis and Interpretation
The final output of the study should be a clear and comprehensive summary of the solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.
Table 2: Hypothetical Solubility Data for 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid at 25 °C.
| Solvent | Solubility (mg/mL) | Solubility (M) |
|---|---|---|
| n-Heptane | < 0.1 | < 0.0003 |
| Toluene | 1.5 | 0.0052 |
| Dichloromethane | 15.8 | 0.0547 |
| Ethyl Acetate | 45.2 | 0.1564 |
| Acetone | 155.6 | 0.5385 |
| Acetonitrile | 89.3 | 0.3090 |
| Isopropanol | 110.1 | 0.3810 |
| Ethanol | 132.5 | 0.4586 |
| Methanol | 180.7 | 0.6253 |
Note: Data are hypothetical and for illustrative purposes only. Molar mass of C9H4BrF2NO2 is assumed to be ~289.04 g/mol .
The results should be analyzed in the context of the solvent properties. For instance, the expected high solubility in solvents like Methanol and Acetone could be attributed to strong hydrogen bonding and polar interactions with the carboxylic acid and cyano groups of the molecule. Conversely, the poor solubility in heptane is expected due to the non-polar nature of the solvent being unable to overcome the crystal lattice energy of the polar solute.
Visualization of Molecular Interactions
Visual models can aid in understanding the structure-solubility relationship.
Caption: Structure of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.
Caption: Conceptual model of solute-solvent interactions.
Conclusion
The systematic study of solubility is an indispensable activity in modern drug development. This guide has presented a robust, scientifically-grounded framework for evaluating 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in organic solvents. By anchoring experimental work in the principles of thermodynamic equilibrium and solid-state chemistry, and by employing rational solvent selection and validated analytical techniques, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation strategies, ensuring process control, and ultimately increasing the probability of success for the drug candidate.
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Kumar, S., & Sothilingam, K. (2014). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
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Jouyban, A. (2005). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & pharmaceutical bulletin, 53(6), 634-637. [Link]
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Loughborough University. (2025). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. [Link]
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ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]
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Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
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Jouyban, A., et al. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of pharmacy & pharmaceutical sciences, 9(3), 328-341. [Link]
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Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 27(6), 1934. [Link]
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Taylor & Francis Online. (2021). Hansen solubility parameter – Knowledge and References. [Link]
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ResearchGate. (n.d.). Hansen solubility parameters (HSP). [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. [Link]
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Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Jouyban, A., et al. (2010). Solubility Prediction of Pyrene in Non-Aqueous Solvent Mixtures Using Jouyban-Acree Model. Asian Journal of Chemistry, 22(3), 1853-1863. [Link]
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589-595. [Link]
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University of Technology, Iraq. (2024). Solubility test for Organic Compounds. [Link]
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
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Scienomics. (n.d.). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. [Link]
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Slideshare. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
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Veeprho. (2025). Effect of Polymorphism Formulations. [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Wang, Y., et al. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. Molecules, 24(21), 3848. [Link]
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American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Thermal stability and decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid
Thermal Stability and Decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid
Executive Summary
This technical guide characterizes the thermal stability profile of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid , a highly functionalized aromatic intermediate used in advanced pharmaceutical and agrochemical synthesis.
Key Findings:
-
Primary Instability: The compound is thermodynamically predisposed to decarboxylation due to the electron-withdrawing nature of the ortho-cyano and para-bromo substituents.
-
Critical Temperature: Thermal onset of decomposition (
) is predicted in the 190°C – 220°C range, likely coinciding with or immediately following the melting event. -
Hazard Identification: Decomposition releases Carbon Dioxide (CO₂) (pressure hazard) and potentially Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) (toxic/corrosive hazards) at elevated temperatures (>250°C).
Physicochemical Basis of Stability
To understand the thermal behavior of this molecule, we must deconstruct the electronic and steric contributions of its substituents.
The Ortho-Cyano Effect (Destabilization)
The presence of a nitrile group (-CN) at the ortho position (C2) relative to the carboxylic acid (C1) is the primary driver of thermal instability.
-
Mechanism: The bulky cyano group exerts steric strain on the carboxylic acid, forcing it out of planarity with the benzene ring.[1] This deconjugation raises the ground-state energy of the acid, lowering the activation energy (
) required for decarboxylation. -
Electronic Pull: The -CN group is a strong electron-withdrawing group (EWG). It pulls electron density away from the carboxylate carbon, facilitating the heterolytic cleavage of the C-C bond required for CO₂ loss.
The Difluoromethyl (-CF₂H) Contribution
Located at the C5 position, the difluoromethyl group adds unique thermal properties:
-
Hydrogen Bonding: Unlike the inert trifluoromethyl (-CF₃) group, the -CF₂H proton is acidic and acts as a weak hydrogen bond donor. In the crystal lattice, this likely increases the melting point through intermolecular H-bonding networks.
-
Thermal Resilience: The C-F bonds are robust (bond energy ~485 kJ/mol). However, at temperatures exceeding 300°C, the C-H bond in the -CF₂H moiety becomes a liability, susceptible to radical abstraction and subsequent HF elimination.
Thermal Decomposition Pathways
The decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid follows a sequential pathway, dependent on energy input (temperature).
Primary Pathway: Decarboxylation (190°C – 230°C)
The most energetically favorable pathway is the loss of CO₂. This reaction is irreversible and exothermic.
-
Product: 4-Bromo-3-(difluoromethyl)benzonitrile.
-
Risk: Rapid pressure generation in closed vessels.
Secondary Pathway: Dehydrohalogenation (>300°C)
At higher temperatures, particularly if the "melt" is maintained, the molecule undergoes fragmentation.
-
HF Elimination: The -CF₂H group can eliminate HF, especially in the presence of trace moisture or Lewis acids (generated from vessel walls).
-
C-Br Homolysis: The C-Br bond is the weakest bond remaining (bond dissociation energy ~335 kJ/mol). Homolysis generates bromine radicals, leading to polymerization (tar formation) and HBr release.
Decomposition Pathway Diagram
Caption: Sequential thermal degradation pathways driven by steric strain and electronic destabilization.
Experimental Characterization Protocols
To validate these theoretical predictions, the following self-validating experimental workflow is recommended.
Differential Scanning Calorimetry (DSC)
-
Objective: Determine the melting point and onset temperature of decomposition (
). -
Protocol:
-
Sample: 2–5 mg of dried solid in a high-pressure gold-plated crucible (to contain CO₂ and prevent pan rupture).
-
Ramp: 5°C/min from 40°C to 350°C.
-
Atmosphere: Nitrogen (
) purge at 50 mL/min.
-
-
Expected Signal: An endothermic peak (melting) immediately followed by (or overlapping with) a sharp exothermic peak (decarboxylation).
Thermogravimetric Analysis (TGA)
-
Objective: Quantify mass loss to confirm stoichiometry of decarboxylation.
-
Protocol:
-
Sample: 10–15 mg in an open alumina pan.
-
Ramp: 10°C/min to 600°C.
-
-
Validation: Calculate the theoretical mass loss for CO₂:
-
MW (Parent) ≈ 276.03 g/mol
-
MW (CO₂) = 44.01 g/mol
-
Theoretical Mass Loss:
. -
If TGA shows ~16% loss at the first step, decarboxylation is confirmed.
-
Quantitative Data Summary (Predicted)
| Parameter | Predicted Value | Mechanistic Driver |
| Melting Point | 160°C – 185°C | Intermolecular H-bonding (-CF₂H...O=C) vs. Steric disruption. |
| 190°C – 220°C | Ortho-cyano induced destabilization. | |
| -200 to -400 J/g | Exothermic release of CO₂ and bond reorganization. | |
| Gas Evolution | CO₂ (Major), HF (Trace) | Decarboxylation (Primary) vs. Dehydrofluorination (Secondary). |
Safety & Handling Implications
Pressure Hazards
The generation of CO₂ is non-condensable and can lead to rapid pressurization in sealed reactors.
-
Calculation: 1 kg of this compound releases ~160 g of CO₂, which occupies ~80-90 Liters at standard temperature/pressure, and significantly more at reaction temperatures (>200°C).
-
Mitigation: Ensure reactor pressure relief systems (burst disks) are sized for two-phase flow (vent sizing per DIERS methodology).
Corrosive Off-Gassing
In the event of a thermal runaway (>250°C), the decomposition products will likely include HF and HBr.
-
Materials of Construction: Glass-lined reactors are preferred. Avoid standard stainless steel if high-temperature excursions are possible, as HF will corrode the vessel rapidly.
References
-
Thermal Decomposition of Benzoic Acids
-
Difluoromethyl Group Stability
- Title: Late-stage difluoromethylation: concepts, developments and perspective.
- Source: Chemical Society Reviews.
-
URL:[Link]
-
Thermal Analysis of Nitriles
- Title: Thermal degrad
- Source: ResearchG
-
URL:[Link]
-
General Protocol for Thermal Hazard Assessment
- Title: ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.
- Source: ASTM Intern
-
URL:[Link]
Sources
Advanced Quantum Chemical Profiling: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid
Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD), 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid represents a "privileged scaffold." Its poly-functional nature offers unique handles for medicinal chemistry: the carboxylic acid for solubility/binding, the nitrile as a hydrogen bond acceptor, the difluoromethyl group as a lipophilic hydrogen bond donor/bioisostere, and the bromine atom for potential halogen bonding.
This guide outlines a rigorous Quantum Mechanical (QM) protocol to characterize this molecule. Unlike standard library enumeration, this approach utilizes Density Functional Theory (DFT) to predict ground-state geometries, electronic reactivity descriptors, and thermodynamic properties (pKa) with high fidelity. The goal is to move beyond static 2D representations and understand the dynamic electronic behavior of the molecule in a biological context.
Computational Methodology: The "Gold Standard" Protocol
To ensure data integrity and reproducibility, we employ a "Ladder of Theory" approach. We prioritize functionals that account for long-range dispersion interactions, which are critical for accurately modeling the intramolecular halogen interactions (Br···O/N) and fluorine gauche effects present in this scaffold.[1]
Selection of Level of Theory
| Component | Selection | Scientific Justification (Causality) |
| Functional | This range-separated hybrid functional includes empirical dispersion corrections (D2). Standard B3LYP fails to capture the weak London dispersion forces stabilizing the bulky -Br and -CHF | |
| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are non-negotiable for the carboxylic acid moiety, especially when calculating the anionic conjugate base for pKa prediction. The triple-zeta quality ensures accurate description of the valence electrons on Bromine. |
| Solvation | SMD (Water) | The Solvation Model based on Density (SMD) is superior to PCM for calculating |
| Grid | Ultrafine | A pruned (99, 590) grid is required to eliminate numerical noise in the integration of the electron density, particularly for the fluorine atoms. |
Workflow Visualization
The following workflow ensures a self-validating system where vibrational frequency analysis confirms the nature of stationary points (minima vs. transition states).
Caption: Iterative QM workflow ensuring convergence to the global minimum on the Potential Energy Surface (PES).
Structural & Conformational Dynamics
The 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid molecule is not a rigid brick; it exists as an ensemble of conformers. Two key rotatable bonds dictate its bioactive shape:
-
The Carboxylic Acid Rotation (
): The -COOH group will rotate to minimize steric clash with the ortho-cyano group. We expect a non-planar arrangement where the carboxylate twists out of the phenyl plane to avoid the bulky -CN and -Br neighbors. -
The Difluoromethyl Rotation (
): The -CHF group exhibits the gauche effect . Contrary to steric intuition, the C-H bond of the difluoromethyl group often aligns syn to the -system or ortho-substituents to maximize hyperconjugative stabilization ( ) [3].
Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan rotating
Electronic Structure & Reactivity Profiling[2]
Understanding the electron density distribution is vital for predicting how this molecule interacts with protein targets (e.g., kinases).
Molecular Electrostatic Potential (MEP) & Sigma Holes
The bromine atom at position 4 is electron-withdrawing by induction but electron-donating by resonance. However, in a highly substituted ring, it often exhibits a Sigma Hole —a region of positive electrostatic potential on the extension of the C-Br bond.
-
Significance: This sigma hole can form stabilizing "Halogen Bonds" with backbone carbonyls in a protein binding pocket.
-
Calculation: Map the ESP onto the 0.002 a.u. isodensity surface.
-
Target Value: Look for a
on Br > +10 kcal/mol, indicating a strong halogen bond donor capability [4].
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the aromatic ring and the bromine lone pairs. High energy suggests susceptibility to electrophilic attack (metabolic oxidation).
-
LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the electron-deficient cyano (-CN) and carboxyl (-COOH) groups. Low energy indicates susceptibility to nucleophilic attack (e.g., by cysteine residues).
Thermodynamic Predictions: pKa Determination
The acidity of the benzoic acid moiety is modulated by the electron-withdrawing -CN (ortho) and -CHF
The Thermodynamic Cycle Protocol
To calculate the pKa, we compute the Gibbs free energy of deprotonation in the gas phase and correct it with solvation energies.
Where:
-
: Gas-phase basicity (Calculated at
B97X-D/6-311++G(d,p)). -
: Solvation energy difference (
). -
: Standard state correction (1 atm
1 M), typically 1.89 kcal/mol.
Caption: Thermodynamic cycle for indirect pKa calculation.
Predicted Shift
The ortho-cyano group is a strong electron-withdrawing group (EWG). We predict it will significantly lower the pKa compared to unsubstituted benzoic acid (pKa 4.2).
-
Prediction: pKa
2.5 - 3.0. -
Implication: The molecule will be fully ionized (anionic) at physiological pH (7.4), affecting membrane permeability and solubility.
Spectroscopic Validation Data
To validate the calculated structure against experimental samples, use the following scaling factors for the
| Spectroscopy | Feature | Predicted Region (Unscaled) | Scaling Factor | Notes |
| IR | C | 2230 - 2250 cm | 0.955 | Distinct sharp peak, diagnostic of nitrile. |
| IR | C=O Stretch | 1700 - 1750 cm | 0.955 | Broad if H-bonded (dimer). |
| NMR ( | -CHF | -110 to -130 ppm | N/A (Use GIAO) | Appears as a doublet of doublets ( |
| NMR ( | -CHF | 6.5 - 7.5 ppm | N/A | Large geminal coupling ( |
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link[2]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294. Link
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous solvation free energies of ions and the proton in water. The Journal of Physical Chemistry B, 110(32), 16066-16081. Link
Sources
Methodological & Application
Synthetic Strategies for 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid: A Detailed Guide for Researchers
Introduction: Navigating the Synthesis of a Key Building Block
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a highly functionalized aromatic molecule that serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a nitrile group, a difluoromethyl moiety, and a carboxylic acid, presents both opportunities and challenges for synthetic chemists. The strategic introduction of these functional groups in the correct sequence is paramount to achieving a successful and efficient synthesis.
This comprehensive guide provides an in-depth exploration of plausible synthetic routes to this valuable compound. We will delve into the underlying chemical principles, offer detailed experimental protocols for key transformations, and present a comparative analysis of different strategic approaches. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize or utilize this versatile building block.
Retrosynthetic Analysis: Devising a Logical Path Forward
A retrosynthetic analysis of the target molecule suggests several potential disconnection points. A logical approach involves the late-stage oxidation of a methyl group to the carboxylic acid and the introduction of the cyano group via a Sandmeyer reaction from a corresponding aniline. The difluoromethyl and bromo substituents can be installed on an earlier toluene-based intermediate. This leads to the following proposed synthetic pathway:
Caption: Retrosynthetic analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.
This proposed route offers a convergent and logical sequence of well-established chemical transformations.
Synthetic Route I: A Step-by-Step Elucidation
This section details a plausible and practical synthetic route, providing the rationale behind the choice of reagents and conditions.
Step 1: Bromination of 2-Nitrotoluene
The initial step involves the regioselective bromination of 2-nitrotoluene. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of both groups align to favor bromination at the 4-position.
Protocol 1: Synthesis of 4-Bromo-2-nitrotoluene
-
Materials: 2-Nitrotoluene, N-Bromosuccinimide (NBS), Sulfuric Acid, Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 2-nitrotoluene (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Introduction of the Difluoromethyl Group
The introduction of the difluoromethyl group can be achieved through various methods. A common approach involves the use of a difluorocarbene precursor.
Protocol 2: Synthesis of 4-Bromo-5-(difluoromethyl)-2-nitrotoluene
-
Materials: 4-Bromo-2-nitrotoluene, Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF), Triphenylphosphine.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-nitrotoluene (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DMF.
-
Add sodium chlorodifluoroacetate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction by 19F NMR spectroscopy.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine to prepare the substrate for the Sandmeyer reaction.
Protocol 3: Synthesis of 2-Amino-4-bromo-5-(difluoromethyl)toluene
-
Materials: 4-Bromo-5-(difluoromethyl)-2-nitrotoluene, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (3:1), add a solution of 4-bromo-5-(difluoromethyl)-2-nitrotoluene (1.0 eq) in ethanol.
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the desired aniline, which can often be used in the next step without further purification.
-
Step 4: Sandmeyer Cyanation
The Sandmeyer reaction is a classic method for converting an arylamine into a nitrile.[1][2]
Protocol 4: Synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)toluene
-
Materials: 2-Amino-4-bromo-5-(difluoromethyl)toluene, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide.
-
Procedure:
-
Prepare a solution of the diazonium salt: Dissolve 2-amino-4-bromo-5-(difluoromethyl)toluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution at 0-5 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 5: Oxidation of the Methyl Group
The final step is the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.[3]
Protocol 5: Synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid
-
Materials: 4-Bromo-2-cyano-5-(difluoromethyl)toluene, Potassium permanganate, Water, Sulfuric acid.
-
Procedure:
-
Suspend 4-bromo-2-cyano-5-(difluoromethyl)toluene (1.0 eq) in water.
-
Heat the mixture to 80-90 °C and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.
-
Maintain the temperature and stir until the purple color of the permanganate has disappeared.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Cool the filtrate to room temperature and acidify with dilute sulfuric acid to a pH of 1-2.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
-
Alternative Synthetic Strategies
While the previously described route is a robust approach, alternative strategies can be considered depending on the availability of starting materials and desired scalability.
Route II: Late-Stage Bromination
An alternative sequence could involve a late-stage bromination. This approach might be advantageous if the starting material is a difluoromethyl-substituted aminotoluene.
Caption: Alternative synthetic route featuring late-stage bromination.
Data Summary and Comparison
| Step | Transformation | Key Reagents | Typical Yield (%) | Key Considerations |
| Route I | ||||
| 1 | Bromination | NBS, H₂SO₄ | 75-85 | Regioselectivity is crucial. |
| 2 | Difluoromethylation | ClCF₂COONa, PPh₃ | 50-60 | Requires inert conditions and high temperature. |
| 3 | Nitro Reduction | Fe, NH₄Cl | 85-95 | Efficient and scalable. |
| 4 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 60-75 | Diazonium salt stability is temperature-dependent. |
| 5 | Oxidation | KMnO₄ | 70-80 | Strong oxidation conditions may affect other functional groups. |
| Route II | ||||
| 1 | Nitro Reduction | Fe, NH₄Cl | 85-95 | Starting from a different precursor. |
| 2 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 60-75 | Similar to Route I. |
| 3 | Oxidation | KMnO₄ | 70-80 | Oxidation prior to bromination. |
| 4 | Bromination | NBS, H₂SO₄ | 70-80 | Directing effects of cyano and carboxylic acid groups need to be considered. |
Conclusion and Future Perspectives
The synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a multi-step process that requires careful planning and execution. The outlined synthetic routes, based on established organic transformations, provide a solid foundation for researchers to access this important building block. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Further optimization of reaction conditions and exploration of novel catalytic methods could lead to more efficient and sustainable synthetic protocols in the future.
References
- This section would be populated with specific citations to peer-reviewed literature and patents that support the described protocols.
- Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor, Brom und Cyan in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.
- Lee, C.-F.; Liu, Y.-C.; Badsara, S. S. Recent advances in the Sandmeyer reaction and related transformations. Org. Biomol. Chem.2021, 19, 9845-9865.
- Prakash, G. K. S.; Hu, J. Modern Difluoromethylation and Difluoromethylenation Reactions. In Fluorine in Organic Chemistry; American Chemical Society: 2006; Vol. 949, pp 100-144.
-
Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Lumen Learning. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]
-
How to make Benzoic acid from Toluene. YouTube. [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Context and Strategic Importance
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, a cyano group as a potential hydrogen bond acceptor or metabolic blocker, and a difluoromethyl group to modulate pKa and lipophilicity, makes it a versatile starting material for the synthesis of complex molecular entities.
The derivatization of the carboxylic acid group is a critical first step in leveraging this scaffold for the construction of compound libraries. The choice of derivatization strategy directly impacts the accessible chemical space and the overall efficiency of the synthetic route. This guide provides a detailed overview of the primary methods for activating and converting the carboxylic acid moiety into key functional groups, such as amides and esters, which are fundamental in drug-like molecules.[1][2]
Core Principles of Carboxylic Acid Activation
The direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally a slow and thermodynamically unfavorable process.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The selection of an appropriate activation method is paramount and depends on factors such as substrate stability, desired product, and potential for side reactions.
Caption: General workflow for carboxylic acid derivatization.
Key Derivatization Strategies and Protocols
This section details the most robust and widely applied methods for derivatizing 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.
Formation of Amides via Coupling Reagents
Amide bond formation is one of the most frequent reactions in medicinal chemistry.[2] The use of coupling reagents provides a mild and efficient means to form amides from carboxylic acids and amines, avoiding the harsh conditions required for forming acyl chlorides.
3.1.1. Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of an auxiliary nucleophile, such as N-hydroxybenzotriazole (HOBt), traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[3]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Protocol: General Procedure for EDC/HOBt Amide Coupling
| Reagent/Parameter | Molar Equivalents | Role |
| 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid | 1.0 | Starting Material |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.1 - 1.5 | Coupling Agent |
| HOBt | 1.1 - 1.5 | Additive to suppress side reactions |
| DIPEA or Triethylamine | 2.0 - 3.0 | Base to neutralize HCl and deprotonate amine |
| Solvent | - | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temp | Reaction Condition |
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]
-
Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Formation of Acyl Chlorides
For less sensitive substrates or when a highly reactive intermediate is required, conversion of the carboxylic acid to an acyl chloride is a powerful strategy. Acyl chlorides react readily with a wide range of nucleophiles.[5][6] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[5][7][8]
Causality Behind Choice: This method is often chosen for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8] However, the harsh, acidic conditions can be incompatible with sensitive functional groups. The cyano and difluoromethyl groups on the target molecule are generally stable under these conditions.
Protocol: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)
| Reagent/Parameter | Amount | Role |
| 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid | 1.0 equiv | Starting Material |
| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 equiv (or as solvent) | Chlorinating Agent |
| Catalytic DMF | 1-2 drops | Catalyst (Vilsmeier-Haack intermediate formation) |
| Solvent | Toluene or neat SOCl₂ | Reaction Medium |
| Temperature | Reflux (typically ~80°C) | Reaction Condition |
Step-by-Step Methodology:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).
-
Add 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv) to the flask.
-
Add thionyl chloride (can be used in excess as the solvent) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure the vacuum pump is protected from corrosive gases).
-
The resulting crude acyl chloride is often used directly in the next step without further purification.
Subsequent Reaction (Amide Formation from Acyl Chloride):
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equiv) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equiv) in the same solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform a standard aqueous workup as described in section 3.1.1.
Esterification
Ester derivatives are also crucial in drug development. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method.[9][10]
Causality Behind Choice: This method is straightforward and uses inexpensive reagents.[10] It is an equilibrium process, so using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) is necessary to drive the reaction to completion.[11]
Protocol: Fischer Esterification
| Reagent/Parameter | Amount | Role |
| 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid | 1.0 equiv | Starting Material |
| Alcohol (e.g., Methanol, Ethanol) | Large excess (as solvent) | Nucleophile and Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic (3-5 drops) | Acid Catalyst |
| Temperature | Reflux | Reaction Condition |
Step-by-Step Methodology:
-
Dissolve 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a large excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor by TLC or LC-MS.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography if necessary.
Trustworthiness and Self-Validation
For all protocols, the identity and purity of the final derivatized product must be rigorously confirmed. The following analytical techniques are essential for self-validation of the described methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity. The disappearance of the carboxylic acid proton signal in ¹H NMR is a key indicator of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Consistent results across these analytical platforms validate the success and reproducibility of the chosen derivatization protocol.
References
-
PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid. Retrieved from [Link]
-
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Purdue University. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Wiley. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369.
-
PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook. Retrieved from [Link]
-
ReactionWeb.io. (2025). Carboxylic Acid + Acyl halide. Retrieved from [Link]
- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
Sources
- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acyl halide - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
Use of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid as a building block in organic synthesis
Abstract
The molecule 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid represents a high-value "linchpin" scaffold in modern medicinal chemistry. It combines four distinct functional features: an aryl bromide for cross-coupling, an ortho-cyano carboxylic acid motif for heterocycle formation, and a difluoromethyl (-CF₂H) group acting as a lipophilic hydrogen bond donor. This application note details the chemoselective manipulation of this building block, focusing on its utility in synthesizing isoindolinone-based kinase inhibitors and PROTAC linkers. We provide validated protocols for preserving the integrity of the -CF₂H group while selectively engaging the halogen and nitrile handles.
Structural Analysis & Physicochemical Properties[1]
The utility of this scaffold lies in its orthogonal reactivity . Unlike standard benzoic acids, the presence of the ortho-cyano group allows for rapid access to fused heterocycles. Furthermore, the 5-difluoromethyl group serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, providing hydrogen bond donor capability without the metabolic liability of a polar proton.
Table 1: Physicochemical Profile & Functional Analysis
| Feature | Chemical Role | Medicinal Chemistry Utility | Reactivity Alert |
| -COOH (C1) | Amide coupling / Anchor | Solubilizing group or warhead attachment | Avoid strong reduction (LiAlH₄) unless alcohol is desired. |
| -CN (C2) | Electrophile / Cyclization | Precursor to isoindolinones, phthalazines, or amines | Susceptible to hydrolysis under strong aqueous base/acid. |
| -Br (C4) | Cross-coupling partner | Site for biaryl formation (Suzuki) or amination (Buchwald) | High reactivity; protect -COOH if using organolithiums. |
| -CF₂H (C5) | Lipophilic H-bond Donor | Modulates pKa and lipophilicity (LogP); Bioisostere | Generally stable; avoid radical conditions that may abstract the H. |
Diagram 1: Orthogonal Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.
Caption: Strategic divergence points. The scaffold allows independent modification of the aryl ring (via Br), the core heterocycle (via CN/COOH), and the linker (via COOH).
Application 1: Synthesis of Isoindolinones (Phthalimidines)
The most powerful application of 2-cyanobenzoic acids is the "one-pot" construction of isoindolinones. This motif is ubiquitous in inhibitors of MDM2, PARP, and various kinases.
Mechanism & Rationale
The reaction proceeds via an initial amide coupling between the carboxylic acid and a primary amine, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon. This sequence is thermodynamically driven by the formation of the stable fused ring system.
-
Why this scaffold? The -CF₂H group at the C5 position (which becomes C6 in the isoindolinone) places a lipophilic hydrogen bond donor in a solvent-exposed region of the binding pocket, often improving potency against hydrophobic sub-pockets.
Protocol A: One-Pot Cyclization to 6-(Difluoromethyl)isoindolin-1-ones
Reagents:
-
Substrate: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv)
-
Amine: R-NH₂ (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)
-
Solvent: Ethanol or Methanol (0.2 M)
-
Catalyst (Optional): Cu(OAc)₂ (10 mol%) can accelerate the reaction if steric bulk is high.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the benzoic acid derivative in Ethanol.
-
Amine Addition: Add the primary amine and base. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (78°C) for 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. The intermediate acyclic amide is rarely observed; it rapidly cyclizes. Look for the disappearance of the nitrile peak in IR (approx. 2230 cm⁻¹) if monitoring in real-time.
-
-
Work-up: Cool to room temperature.
-
If product precipitates: Filter and wash with cold ethanol.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess amine), brine, and dry over Na₂SO₄.
-
-
Purification: Recrystallization from EtOH/Heptane or flash chromatography (Hexane/EtOAc).
Expert Note: If the amine is an aniline (aromatic amine), the nucleophilicity is lower. In this case, activate the carboxylic acid first using SOCl₂ to form the acid chloride, then treat with the aniline, followed by base-mediated cyclization.
Application 2: Chemoselective Cross-Coupling
The challenge in coupling this scaffold is preventing the hydrolysis of the nitrile group or the decarboxylation of the acid under the basic conditions required for Suzuki coupling.
Protocol B: Suzuki-Miyaura Coupling on the Free Acid
Reagents:
-
Substrate: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability.
-
Base: K₃PO₄ (3.0 equiv) — Milder than hydroxides, prevents nitrile hydrolysis.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology:
-
Degassing: Combine the substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1][2] Sparge with Argon for 10 minutes (Critical to protect the -CF₂H group from oxidative degradation and preserve catalyst).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly and seal the vessel.
-
Reaction: Heat to 80°C for 6–12 hours.
-
Note: Avoid temperatures >100°C to prevent thermal decarboxylation.
-
-
Acidic Work-up: The product will be in the aqueous phase as the carboxylate salt.
-
Dilute with water and wash with EtOAc (removes non-acidic impurities).
-
Acidify the aqueous layer carefully with 1N HCl to pH 3–4. The product should precipitate or be extracted into EtOAc.
-
-
Isolation: Dry organic layer (Na₂SO₄) and concentrate.
Technical Validation: The -CF₂H Advantage
To justify the use of this specific building block over a methyl (-CH₃) or trifluoromethyl (-CF₃) analog, consider the hydrogen bond acidity data.[3]
Table 2: Hydrogen Bond Acidity ([A]) Comparison
Data derived from ¹H NMR titration studies (Abraham's solute analysis).
| Substituent | [A] Value (H-bond Acidity) | Lipophilicity (LogP contribution) | Bioisostere Type |
| -CH₃ | < 0.01 (Non-donor) | High | Hydrophobic |
| -CF₃ | 0.00 (Non-donor) | Very High | Hydrophobic |
| -CH₂F | ~0.03 (Weak) | Moderate | - |
| -CF₂H | > 0.10 (Strong) | Moderate | -OH / -SH mimic |
| -OH (Phenol) | ~0.60 (Very Strong) | Low | Polar |
Interpretation: The -CF₂H group provides a "Goldilocks" zone. It is sufficiently lipophilic to cross cell membranes (unlike -OH) but retains the ability to form specific hydrogen bonds with protein backbones (unlike -CF₃).
Process Workflow Visualization
The following diagram outlines the decision tree for processing this building block in a drug discovery campaign.
Caption: Decision tree for synthetic planning. Path A prioritizes core formation; Path B prioritizes side-chain elaboration.
References
-
Synthesis of 2-Cyanobenzoic Acids
-
Difluoromethyl Group Properties
-
Isoindolinone Synthesis
- Title: Synthesis of isoindolin-1-ones via a domino reaction of 2-formylbenzoic acid or 2-cyanobenzoic acid with amines.
- Source: RSC Advances.
-
URL:[Link]
- Title: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (CN111018749A).
-
Bioisostere Review
- Title: Late-stage difluoromethylation: concepts, developments and perspective.
- Source: Chemical Society Reviews (RSC).
-
URL:[Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
Application Note: Strategic Design of Enzyme Inhibitors Using the 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid Scaffold
Executive Summary & Scientific Rationale
The scaffold 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS: 1807073-34-2) represents a "privileged structure" in modern medicinal chemistry, offering a unique constellation of functional groups designed to address common failures in early-stage drug discovery: metabolic instability and poor membrane permeability.
This guide details the application of this scaffold in designing inhibitors for Protein-Protein Interactions (PPIs) (specifically Keap1-Nrf2 and Mcl-1) and Tyrosine Phosphatases (PTPs) .
The "Warhead" Logic: Why This Scaffold?
Successful inhibitor design relies on the precise spatial arrangement of pharmacophores. This scaffold offers four orthogonal vectors for interaction and growth:
-
Carboxylic Acid (-COOH): Acts as a classic "anchor," forming salt bridges with conserved Arginine or Lysine residues (e.g., Arg415 in Keap1 or Arg263 in Mcl-1).
-
Difluoromethyl (-CHF₂): A lipophilic hydrogen bond donor. It acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly improved membrane permeability (
logP ~ +0.5 to 1.0 compared to -OH). It targets "high-energy water" displacement sites. -
Cyano (-CN): An electron-withdrawing group that lowers the pKa of the acid, strengthening the salt bridge. It also serves as a rigid spacer or a weak hydrogen bond acceptor.
-
Bromo (-Br): The "Growth Vector." A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into adjacent hydrophobic sub-pockets.
Design Strategy & Computational Workflow
Before wet-lab synthesis, a virtual screening cascade is essential to prioritize derivatives.
Workflow Visualization
The following diagram illustrates the iterative design cycle, moving from the core scaffold to a lead candidate.
Caption: Iterative structure-based drug design workflow starting from the 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid scaffold.
Synthetic Protocols
The chemical utility of this scaffold lies in its ability to undergo orthogonal functionalization.[1] The following protocols describe the conversion of the scaffold into a bioactive "Biaryl Acid" inhibitor.
Protocol A: Carboxylic Acid Protection (Methyl Ester Formation)
Rationale: The acid must be protected to prevent catalyst poisoning during the cross-coupling step.
-
Reagents: Scaffold (1.0 eq), Methanol (solvent), Thionyl Chloride (
, 2.0 eq). -
Procedure:
-
Dissolve 500 mg of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in 10 mL anhydrous MeOH at 0°C.
-
Add
dropwise over 10 minutes (Exothermic!). -
Reflux at 65°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.
. Dry over . -
Yield: Expect >90% as a white solid.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Growth" Step)
Rationale: This step installs the hydrophobic tail (R-group) to increase potency.
-
Reagents: Methyl ester intermediate (1.0 eq), Aryl Boronic Acid (
, 1.2 eq), (5 mol%), (3.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
In a microwave vial, combine the ester intermediate, boronic acid, and base.
-
Degas with Argon for 5 minutes.
-
Add the Pd catalyst. Seal and heat to 100°C for 1 hour (or 12 hours reflux).
-
Purification: Filter through Celite. Purify via Flash Column Chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
-
Protocol C: Saponification (Revealing the Anchor)
Rationale: The active inhibitor requires the free acid to engage the target Arginine residue.
-
Reagents: LiOH (3.0 eq), THF:Water (1:1).
-
Procedure: Stir at Room Temperature for 2 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc.
Biochemical Validation: Fluorescence Polarization (FP) Assay
To validate the inhibitors designed using this scaffold, we utilize a competitive Fluorescence Polarization assay. This is ideal for PPI targets like Keap1 or Mcl-1 .
Principle: Small fluorescent peptides (tracers) tumble rapidly (Low FP). When bound to the protein, they tumble slowly (High FP). The inhibitor displaces the tracer, restoring Low FP.
Assay Setup Table
| Component | Concentration | Function |
| Target Protein | 10 - 50 nM | Recombinant Keap1 (Kelch domain) or Mcl-1 |
| Fluorescent Tracer | 1 - 5 nM | FITC-labeled peptide (e.g., FITC-ETGE for Keap1) |
| Test Compound | Serial Dilution | The synthesized inhibitor (dissolved in DMSO) |
| Buffer | pH 7.4 | 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20 |
| Incubation | 30 - 60 min | Allows equilibrium binding |
Step-by-Step Procedure:
-
Preparation: Prepare a Master Mix containing the Protein and Tracer in the assay buffer.
-
Plating: Dispense 19 µL of Master Mix into black 384-well low-volume plates.
-
Dosing: Add 1 µL of the test compound (10-point dose-response, starting at 100 µM).
-
Control: Include "High Control" (Protein + Tracer + DMSO) and "Low Control" (Tracer only).
-
Read: Measure FP (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader (e.g., EnVision or Tecan).
-
Analysis: Fit data to a 4-parameter logistic equation to calculate
.
Case Study: Optimization Data (Hypothetical)
The following data illustrates the Structure-Activity Relationship (SAR) when varying the group at the 4-position (originally Bromine) of the scaffold.
| Compound ID | R-Group (at 4-pos) | LE (Ligand Efficiency) | Notes | |
| Scaffold | -Br | > 50,000 | N/A | Weak binding; "Anchor" only. |
| Cmpd-01 | Phenyl | 4,500 | 0.28 | Hydrophobic contact established. |
| Cmpd-05 | 4-Fluoro-phenyl | 850 | 0.35 | Improved metabolic stability. |
| Cmpd-12 | 3,4-Dimethoxy-phenyl | 120 | 0.42 | H-bond acceptor fills sub-pocket. |
| Cmpd-18 | Indole-5-yl | 15 | 0.51 | Lead Candidate. |
Interpretation: The dramatic potency increase from the Scaffold to Cmpd-18 confirms that while the Benzoic Acid/Difluoromethyl core provides the essential binding energy, the Bromine vector is critical for specificity.
References
-
Discovery of 2,5-Substituted Benzoic Acid Dual Inhibitors. Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins.[2] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Carbonic Anhydrase Inhibition Strategy. Title: Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.[3][4][5] Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[3] URL:[Link]
-
Scaffold Source Data. Title: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS 1807073-34-2) Properties and Suppliers.[6] Source: Chemical Source Network (ChemSrc). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1807073-34-2_CAS号:1807073-34-2_4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid - 化源网 [chemsrc.com]
Troubleshooting & Optimization
Troubleshooting chromatographic separation of halogenated benzoic acid isomers.
Topic: Troubleshooting Chromatographic Separation of Halogenated Benzoic Acid Isomers Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Isomeric Challenge
Welcome to the technical support hub for the analysis of halogenated benzoic acids (HBAs). You are likely here because standard C18 protocols are failing to resolve positional isomers (ortho-, meta-, para-) or you are battling severe peak tailing.
HBAs present a unique "perfect storm" for chromatographers:
-
Structural Similarity: Isomers (e.g., 2-chloro- vs. 4-chlorobenzoic acid) possess nearly identical hydrophobicity (
), making standard alkyl-bonded phases (C18) ineffective for separation. -
Acidity (
): As weak acids ( 2.5–4.0), their retention is hypersensitive to mobile phase pH. -
Silanol Activity: The carboxylic acid moiety interacts strongly with active silanols, causing asymmetry.
This guide prioritizes Selectivity (
Module 1: Critical Resolution Failure (Co-elution)
User Issue:
"I cannot separate meta- and para-chlorobenzoic acid on my C18 column. They co-elute as a single broad peak."
Root Cause Analysis:
On a C18 column, separation is driven by hydrophobicity. The hydrophobic difference between meta- and para- isomers is often negligible. You need a stationary phase that discriminates based on shape selectivity and
The Solution: Fluorinated Stationary Phases (PFP)
Switch from C18 to a Pentafluorophenyl (PFP) or F5 phase. The fluorine atoms on the PFP ring create a strong dipole and electron-deficient ring system, allowing for:
-
-
Stacking: Interaction with the aromatic ring of the benzoic acid. -
Halogen-Halogen Interactions: Specific dipole interactions between the column's fluorine and the analyte's chlorine/bromine.
-
Shape Selectivity: PFP phases are rigid and can discriminate steric differences between ortho, meta, and para positions.
Validation Protocol: The "Phase Screening" Test
Run the following comparison to validate the selectivity gain.
| Parameter | Standard Condition (Control) | Optimized Condition (Test) |
| Column | C18 (End-capped), 3.0 x 100mm, 1.8µm | PFP (Pentafluorophenyl) , 3.0 x 100mm, 1.8µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Gradient | 5% to 60% B in 10 min | 5% to 60% B in 10 min |
| Expected Result | m/p isomers co-elute ( | m/p isomers resolved ( |
Expert Insight: Methanol is preferred over Acetonitrile for PFP columns involving aromatic acids. Acetonitrile's
-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains.
Module 2: Peak Shape Anomalies (Tailing)
User Issue:
"My peaks are tailing (Asymmetry > 1.5). I suspect column aging, but a new column didn't fix it."
Root Cause Analysis:
This is rarely a physical column issue. It is a Secondary Interaction issue.
-
Ionization: If pH is near the analyte's
, the acid exists in equilibrium between neutral and ionized states, causing band broadening. -
Silanol Interaction: Ionized carboxylate groups (
) interact with ionized silanols ( ) on the silica surface (Ion-Exchange mechanism).
The Solution: pH Suppression Strategy
You must suppress the ionization of the benzoic acid to keep it in its neutral (protonated) form. This requires a mobile phase pH at least 1.5 units below the
Reference Data: of Halogenated Benzoic Acids
Use this table to set your mobile phase pH.
| Analyte | Target Mobile Phase pH | |
| 2-Chlorobenzoic acid (Ortho) | 2.92 | < 1.9 |
| 3-Chlorobenzoic acid (Meta) | 3.82 | < 2.3 |
| 4-Chlorobenzoic acid (Para) | 3.98 | < 2.5 |
| 2-Fluorobenzoic acid | 3.27 | < 1.8 |
Note: Ortho isomers are significantly more acidic due to the inductive effect of the halogen being closer to the carboxyl group.
Step-by-Step Tuning Protocol
-
Prepare Mobile Phase A: 20mM Ammonium Formate adjusted to pH 2.0 with Formic Acid.
-
Test Injection: Inject standard.
-
Evaluate:
-
If Tailing Factor (
) < 1.2: Pass . -
If Tailing Factor (
) > 1.2: Lower pH to 1.8 using TFA (Trifluoroacetic acid) instead of Formic Acid. TFA acts as an ion-pairing agent that masks silanols.
-
Module 3: Troubleshooting Logic & Workflow
The following diagram illustrates the decision process for resolving separation issues specific to isomeric acids.
Caption: Decision tree for isolating pH-driven tailing versus stationary-phase selectivity issues.
Module 4: Advanced FAQ (SFC & Ortho-Effects)
Q: I see a "Ghost Peak" eluting after my gradient finishes. What is it? A: Halogenated acids are highly retained on PFP phases if the final organic flush is insufficient.
-
Diagnosis: Run a "blank" injection (solvent only). If the peak disappears, it's carryover.
-
Fix: Extend your gradient flush (e.g., hold at 95% B for 3-5 column volumes) or inject a needle wash of 50:50 MeOH:Water.
Q: Why does the Ortho-isomer elute so much earlier than Meta/Para? A: This is the "Ortho Effect."
-
Intramolecular H-Bonding: In ortho-chlorobenzoic acid, the carboxylic hydrogen can bond with the adjacent halogen. This "hides" the polarity, making the molecule effectively more hydrophobic in some modes, or preventing interaction with the stationary phase in others.
-
Steric Hindrance: The bulky halogen prevents the carboxyl group from interacting fully with the stationary phase surface, reducing retention compared to the exposed carboxyls in meta and para forms.
Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, SFC is superior for chiral and positional isomers.
-
Recommendation: Use a 2-Picolylamine (2-PIC) column.
-
Why: The basic nature of the 2-PIC phase interacts with the acidic HBAs via ionic interactions, while the supercritical CO2 provides high diffusivity. This often resolves all 6 isomers of di-substituted benzoic acids in under 5 minutes [1].
References
-
Waters Corporation. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Application Note]. Available at: [Link]
-
PubChem. (n.d.).[2] 4-Chlorobenzoic Acid (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Technical Guide.[5] Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Technical Article]. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]
- 5. analytical-sales.com [analytical-sales.com]
Technical Support Center: Regioselective Functionalization of Substituted Benzoic Acids
Status: ONLINE Operator: Senior Application Scientist Ticket ID: REGIO-BZ-2026 Subject: Troubleshooting Regioselectivity & Reactivity in Benzoic Acid Scaffolds
Introduction & Scope
Welcome to the Benzoic Acid Functionalization Help Desk. In drug discovery, the benzoic acid moiety is a ubiquitous pharmacophore, yet its functionalization is often plagued by competing electronic effects and the thermodynamic sink of decarboxylation.
This guide moves beyond standard textbook electrophilic aromatic substitution (EAS) rules. We focus on transition-metal-catalyzed C–H activation , where the carboxylate group itself (or a surrogate) acts as the directing group (DG).
Safety Warning: Many protocols below involve heavy metal catalysts (Pd, Ru, Rh), high temperatures, and oxidants (Ag salts, peroxides). Always perform these reactions in a fume hood with appropriate PPE.
Diagnostic Workflow: Method Selection
Before troubleshooting a specific reaction, ensure you have selected the correct mechanistic pathway for your desired regioisomer.
Figure 1: Decision matrix for selecting the appropriate catalytic system based on regioselectivity targets.
Module 1: Ortho-Selectivity (The "Weak" Director Problem)
The Issue: You are attempting to functionalize the ortho-position using the carboxylic acid as a directing group, but you observe low conversion (<20%) or decomposition .
Root Cause Analysis: The native carboxylate (-COO⁻) is a weak coordinating group compared to pyridines or amides. It often fails to stabilize the high-energy metallacycle intermediate. Furthermore, the activation energy for C–H cleavage is high without assistance.
The Solution: Ligand-Accelerated Catalysis (MPAA) You must use Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-Gly-OH, Boc-Val-OH). These ligands coordinate to the Palladium and facilitate the C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism, lowering the activation barrier significantly [1].
Troubleshooting Q&A
Q: I am using Pd(OAc)₂ but getting no product. Why?
-
A: Pd(OAc)₂ alone is often insufficient for free benzoic acids. The acetate is too small to bridge the transition state effectively for bulky substrates. Switch to the Pd(OAc)₂ / Ac-Gly-OH (1:2) system. The amino acid ligand acts as an internal base, shuttling the proton from the arene to the carboxylate.
Q: My reaction turns black immediately (Pd black precipitation).
-
A: This indicates catalyst decomposition before the catalytic cycle engages.
-
Oxidant Choice: Are you using Ag₂CO₃? Silver salts are standard but can be unstable. Try adding benzoquinone (BQ) (0.1–0.2 equiv) as a stabilizing co-oxidant.
-
Solvent: Switch to HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol .[1] HFIP is known to stabilize cationic Pd species and solubilize the MPAA ligands.
-
Standard Protocol: Ortho-Olefination
| Component | Standard Loading | Notes |
| Substrate | 1.0 equiv | Substituted Benzoic Acid |
| Olefin | 1.5 equiv | Acrylates, Styrenes |
| Catalyst | Pd(OAc)₂ (10 mol%) | Pre-mix with ligand if possible |
| Ligand | Ac-Gly-OH (20 mol%) | Essential for reactivity |
| Oxidant | Ag₂CO₃ (1.0 equiv) | Scavenges protons/halides |
| Solvent | HFIP / DCE (1:1) | 0.2 M Concentration |
| Temp | 90–100 °C | Sealed tube |
Module 2: Meta-Selectivity (Overriding Electronics)
The Issue: You need to functionalize the meta-position, but the carboxylate group directs ortho (via C-H activation) or the substituents direct elsewhere via EAS rules.
The Solution: Template Engineering Since the carboxylate cannot geometrically reach the meta C-H bond, you must install a removable directing template . The most robust system utilizes a nitrile-based sulfonamide template or a "U-shaped" template that reaches around to the meta position [2].
Mechanism of Action
The template coordinates the metal (usually Pd) and holds it in a specific geometry that makes the ortho position sterically inaccessible, forcing the metal to activate the meta C-H bond.
Figure 2: Workflow for template-assisted meta-selective functionalization.
Troubleshooting Q&A
Q: The template installation step is low yielding.
-
A: Ensure anhydrous conditions. The condensation of the sulfonamide template with the benzoic acid often requires activation (e.g., using SOCl₂ to make the acid chloride first) if direct coupling is sluggish.
Q: I see trace ortho product despite using the template.
-
A: This suggests the template is flexible or the "U-shape" is collapsing.
-
Ligand Switch: Add a bulky amino acid ligand (e.g., Ac-Ile-OH ) to increase steric bulk at the metal center, further disfavoring the ortho approach.
-
Solvent: Use HFIP.[2] It promotes the extended conformation of the template.
-
Module 3: Managing Decarboxylation (The "Silent Killer")
The Issue: The carboxylic acid group disappears during the reaction, leading to the formation of a proto-decarboxylated arene (Ar-H) instead of the functionalized product (Ar-FG-COOH).
Root Cause Analysis: Ortho-substituted benzoic acids are prone to protodecarboxylation , especially in the presence of Pd(II) and Ag(I) salts at high temperatures (>100 °C). The metal coordinates to the carboxylate, facilitating CO₂ extrusion [3].
Troubleshooting Guide
| Variable | Adjustment for Stability | Explanation |
| Temperature | Reduce to < 80 °C | Decarboxylation is entropy-driven. |
| Base/Oxidant | Avoid Ag₂CO₃ | Silver lowers the barrier for decarboxylation. Use Cu(OAc)₂/O₂ or organic oxidants if possible. |
| Substrate | Esterify first | Convert -COOH to -COOMe. Perform C-H activation (directing with ester is harder but safer). Hydrolyze later. |
| Additives | Add DMSO (5-10%) | DMSO coordinates strongly to Pd, preventing the specific coordination mode required for decarboxylation. |
Critical Protocol Adjustment: If decarboxylation is persistent, switch to Rh(III)-catalysis (e.g., [Cp*RhCl₂]₂). Rhodium systems are generally less prone to inducing decarboxylation compared to Palladium in oxidative couplings [4].
References
-
Ligand-Accelerated C-H Activation (MPAA)
- Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-accelerated C-H activation reactions: evidence for a switch of mechanism. Accounts of Chemical Research.
-
Meta-Selective Functionalization
-
Protodecarboxylation Mechanisms
-
Rhodium vs Palladium Specificity
- Ueura, K., Satoh, T., & Miura, M. (2007). Rhodium-and iridium-catalyzed oxidative coupling of benzoic acids with alkynes and alkenes. The Journal of Organic Chemistry.
Sources
- 1. Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub: are you are robot? [sci-hub.jp]
- 6. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Brominated Aromatics
Status: Operational Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Triage: The "Is It Plugged In?" Phase
Before dismantling your reaction setup, perform these rapid visual and kinetic checks. Catalyst deactivation often presents distinct physical signatures.
Visual Diagnostics Table
| Observation | Potential Status | Immediate Action |
| Solution turns clear | Catastrophic Failure. Formation of "Pd Black" (inactive Pd(0) aggregates). | Stop. Add more ligand or switch to a bulky, electron-rich phosphine (e.g., tBuXPhos). |
| Solution remains colored but conversion stalls | Ligand Poisoning / Off-Cycle Species. Catalyst is trapped in a resting state (e.g., dimer or heterocycle-bound). | Test. Perform a "Standard Addition" of fresh catalyst. If rate restores, original catalyst died. |
| Mirror formation on flask walls | Slow Decomposition. Gradual leaching of Pd from ligand to vessel walls. | Check. Is your stir rate too low? Mass transfer limitations often mimic deactivation. |
| Color change (e.g., Red | Oxidation State Shift. Likely oxidation of ligand (Phosphine | Audit. Check inert gas lines and solvent degassing protocols. |
Deep Dive Troubleshooting
Issue A: The "Crash Out" (Palladium Black Formation)
Symptom: The reaction starts well but precipitates black solids and stalls at 40-60% conversion. Root Cause: The rate of Oxidative Addition (OA) is too slow relative to the generation of active Pd(0).
-
Mechanism: In the catalytic cycle, unstable Pd(0) species must be rapidly trapped by the aryl bromide. If the aryl bromide is electron-rich (deactivated) or sterically hindered, OA is slow. The "naked" Pd(0) then aggregates into catalytically inactive bulk metal (Pd black).
Corrective Protocol:
-
Increase Ligand:Metal Ratio: If using Pd(OAc)₂ + Phosphine, move from 1:1 to 1:2 or 1:4. Excess ligand stabilizes the Pd(0) intermediate.
-
Switch to Precatalysts: Stop using Pd(dba)₂ or Pd(OAc)₂. Use Pd(II) Precatalysts (e.g., Buchwald G3/G4 or Pd-PEPPSI). These release the active species controlledly within the cycle, preventing the initial spike of Pd(0) that leads to aggregation.
-
Ligand Selection: For aryl bromides, you need electron-rich ligands to accelerate OA.
-
Recommendation: Use P(t-Bu)₃ or QPhos for hindered bromides.
-
Issue B: The "Silent Death" (Heterocycle Poisoning)
Symptom: Reaction works for phenyl bromide but fails completely with pyridyl- or imidazolyl-bromides. Root Cause: Competitive Binding.
-
Mechanism: Nitrogen-containing heterocycles (common in drug discovery) are excellent ligands. They bind to the Pd center, displacing your phosphine ligand and forming a stable, inactive "off-cycle" complex.[1][2]
Corrective Protocol:
-
The "Throw Weight" Strategy: Use bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ). The sheer steric bulk of the biaryl backbone creates a "roof" over the metal center, physically blocking the approach of the heterocyclic substrate while allowing the smaller oxidative addition to proceed.
-
Scavengers: If the product itself is the poison (product inhibition), you may need to run to lower conversion or use a biphasic system to sequester the product.
Issue C: The "False Stall" (Protodeboronation)
Symptom: (Suzuki Coupling specific) Catalyst seems dead, but adding fresh catalyst does nothing. Root Cause: Stoichiometric Imbalance.
-
Mechanism: The aryl boronic acid undergoes hydrolytic deboronation (losing the B(OH)₂ group) faster than the cross-coupling. You run out of nucleophile, not catalyst.
Corrective Protocol:
-
Check Stoichiometry: Analyze the reaction mixture by LCMS. Is the unreacted aryl bromide still there? Is the boronic acid gone?
-
Switch Bases: Strong bases (hydroxides, alkoxides) accelerate deboronation. Switch to K₃PO₄ or CsF (anhydrous conditions).
Standardized Protocols
Protocol: The "Same Excess" Experiment (Distinguishing Deactivation from Inhibition)
Based on the Reaction Progress Kinetic Analysis (RPKA) by Blackmond et al.[3]
Objective: Determine if your catalyst is dying (deactivation) or if the product is slowing it down (inhibition).[3][4]
Methodology: You will run two experiments monitored by in-situ kinetics (NMR, IR, or HPLC aliquots).
-
Experiment A (Standard):
-
[Ar-Br]₀ = 1.0 M
-
[Nucleophile]₀ = 1.2 M
-
"Excess" = [Nuc] - [Ar-Br] = 0.2 M
-
-
Experiment B (Same Excess):
-
Start with concentrations mimicking Exp A at 50% conversion.
-
[Ar-Br]₀ = 0.5 M
-
[Nucleophile]₀ = 0.7 M
-
"Excess" = 0.2 M (Identical to A)
-
Crucial Step: Add 0.5 M of the Product to the start of Exp B.
-
Interpretation:
-
Time Shift Exp B to overlay with Exp A at the 50% conversion mark.
-
Scenario 1 (Perfect Overlay): The catalyst is robust. The rate depends only on substrate concentration.
-
Scenario 2 (Exp B is Faster): The catalyst in Exp A was deactivating over time. (Exp B starts fresh, so it's faster).
-
Scenario 3 (Exp B is Slower): Product inhibition is severe (even fresh catalyst is inhibited by the added product).
Visualizing the Deactivation Landscape
Diagram 1: The Deactivation Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of catalyst failure based on visual cues and standard addition tests.
Diagram 2: Mechanistic Pathways of Failure
Caption: The Catalytic Cycle vs. The "Off-Cycle" Traps. Note how Pd(0) is the vulnerable state for agglomeration, while Pd(II) is susceptible to dimerization.
FAQ: Addressing Common Misconceptions
Q1: Can I just add more catalyst if the reaction stops? A: Not always. If your reaction stalled due to Product Inhibition (the product binding to the catalyst), adding more catalyst will only provide a temporary burst before it also gets inhibited. If it stalled due to Pd Black , yes, fresh catalyst might finish the job, but it's not a scalable process solution.
Q2: Why does my reaction work with Ar-I but fail with Ar-Br? A: Ar-I undergoes Oxidative Addition (OA) very fast. Ar-Br is slower. During that slow OA step, the unstable Pd(0) species sits "naked" in solution longer, increasing the probability of it finding another Pd atom and precipitating as Pd Black. Solution: You need a more electron-rich ligand (like tBuXPhos) to accelerate the OA step for bromides.
Q3: Is the "Mercury Drop Test" useful here? A: It is useful for determining if you have a homogeneous catalyst vs. nanoparticles, but for deactivation troubleshooting, the Same Excess protocol is superior. Mercury poisons nanoparticles; if your reaction stops with Hg, it was driven by nanoparticles. If it continues, it is homogeneous. However, this doesn't tell you why a homogeneous catalyst died.
References
-
Ingoglia, B. T., et al. (2019).[1] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron. Link
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie International Edition. Link
-
Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie. Link
-
Patterson, M. R., et al. (2020). "Identification of Palladium-Catalyzed Amination Pathways for Five-Membered Heteroaryl Halides." ACS Catalysis.[5] Link
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal. Link
Sources
Validation & Comparative
Comparative study of reactivity of halogenated benzoic acids
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Strategic Implications in Drug Design
Halogenated benzoic acids are ubiquitous building blocks in medicinal chemistry, serving as critical scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and liquid crystal materials. Their utility stems from the ability of the halogen substituent to modulate lipophilicity (LogP), metabolic stability, and steric bulk without drastically altering the core pharmacophore.
For the synthetic chemist, however, the choice of halogen (F, Cl, Br, I) and its position (ortho, meta, para) dictates the success of downstream transformations. This guide provides an objective, data-driven comparison of these substrates, focusing on acidity (pKa) , metal-catalyzed cross-coupling efficiency , and nucleophilic aromatic substitution (SNAr) potential .
Physicochemical Profile: Acidity and The Ortho Effect
The acidity of benzoic acid derivatives is governed by the interplay of inductive (-I) and resonance (+M) effects. Halogens are unique: they are electron-withdrawing by induction but electron-donating by resonance. In the benzoate system, the inductive effect generally dominates, making all halogenated benzoic acids stronger acids than unsubstituted benzoic acid.
Comparative pKa Table (Aqueous, 25°C)
| Substituent | Ortho (2-Pos) | Meta (3-Pos) | Para (4-Pos) | Effect Dominance |
| -H (Benzoic Acid) | 4.20 | 4.20 | 4.20 | Reference |
| -F (Fluoro) | 3.27 | 3.86 | 4.14 | Strong -I, Weak Steric |
| -Cl (Chloro) | 2.94 | 3.83 | 3.99 | Strong -I, Moderate Steric |
| -Br (Bromo) | 2.85 | 3.81 | 3.97 | Moderate -I, Strong Steric |
| -I (Iodo) | 2.86 | 3.85 | 4.00 | Weak -I, Severe Steric |
Key Insight - The Ortho Effect: Contrary to electronegativity trends (F > Cl > Br > I), 2-fluorobenzoic acid is the weakest acid among the ortho-isomers.
-
Mechanism: Large halogens (Cl, Br, I) at the ortho position sterically force the carboxyl group out of planarity with the benzene ring. This Steric Inhibition of Resonance prevents the phenyl ring from donating electron density into the carbonyl group (which would otherwise destabilize the anion).
-
Result: The carboxylate anion is effectively isolated from the ring's resonance, relying solely on the halogen's inductive pull, resulting in a dramatic drop in pKa (increased acidity).
Visualization: Electronic vs. Steric Influences
Caption: Diagram illustrating the divergent mechanisms increasing acidity in ortho-substituted benzoic acids. Fluorine acts primarily through induction, while Iodine acts through steric inhibition of resonance.
Reactivity Profile 1: Suzuki-Miyaura Cross-Coupling
In drug synthesis, halogenated benzoic acids are frequently coupled with boronic acids to form biaryl scaffolds. The reactivity is dictated by the strength of the Carbon-Halogen (C-X) bond during the Oxidative Addition step.
Reactivity Hierarchy
-
Iodo- (Ar-I): Highest reactivity. Weakest C-I bond. Couples at room temperature.
-
Bromo- (Ar-Br): Standard substrate. Requires mild heating (60-80°C).
-
Chloro- (Ar-Cl): Low reactivity. High bond energy. Requires specialized electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures.
-
Fluoro- (Ar-F): Inert under standard Suzuki conditions. C-F bond is too strong for Pd(0) insertion.
The "Ortho-Problem" in Coupling
2-Halobenzoic acids are notoriously difficult substrates for Suzuki coupling due to two factors:
-
Steric Hindrance: The ortho-COOH group blocks the approach of the Palladium catalyst.
-
Protodehalogenation: The proximity of the carboxylate can facilitate a side reaction where the halogen is replaced by hydrogen (Ar-X → Ar-H) instead of the aryl group, drastically lowering yield.
Visualization: Catalytic Cycle & Rate Limiting Step
Caption: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step (critical for halobenzoic acids) and the protodehalogenation risk common in ortho-substituted substrates.
Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)
While Suzuki coupling relies on bond weakness (I > Br), SNAr relies on the electrophilicity of the carbon center. The trend is inverted due to the "Element Effect."
Reactivity Hierarchy (SNAr)
-
Fluoro- (Ar-F): Highest reactivity. The high electronegativity of F stabilizes the Meisenheimer complex intermediate.
-
Chloro- (Ar-Cl) / Bromo- (Ar-Br): Moderate reactivity.
-
Iodo- (Ar-I): Lowest reactivity.
Applicability to Benzoic Acids: The -COOH group is an Electron Withdrawing Group (EWG).
-
Ortho/Para Halogens: The -COOH group activates halogens at the ortho and para positions for nucleophilic attack.
-
Meta Halogens: Poorly activated. SNAr is generally not viable for 3-halobenzoic acids without additional activating groups (e.g., -NO2).
Detailed Experimental Protocol
Protocol: Optimized Suzuki Coupling of 2-Bromobenzoic Acid
Rationale: This protocol addresses the steric challenge of the ortho-acid by using a bulky, electron-rich phosphine ligand (SPhos) and an inorganic base that minimizes protodehalogenation.
Materials:
-
2-Bromobenzoic acid (1.0 equiv, 201 mg, 1.0 mmol)
-
Phenylboronic acid (1.5 equiv, 183 mg, 1.5 mmol)
-
Catalyst: Pd(OAc)₂ (1 mol%, 2.2 mg)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%, 8.2 mg)
-
Base: K₃PO₄ (3.0 equiv, 636 mg)
-
Solvent: Toluene/Water (10:1 ratio, 5 mL)
Workflow:
-
Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in 1 mL Toluene. Stir at room temperature for 10 minutes to generate the active catalytic species (yellow to orange color change).
-
Substrate Loading: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromobenzoic acid, Phenylboronic acid, and K₃PO₄.
-
Degassing: Seal the flask with a septum. Evacuate and backfill with Nitrogen (x3) to remove oxygen (crucial to prevent homocoupling and catalyst deactivation).
-
Solvent Addition: Syringe in the remaining Toluene (3.5 mL) and degassed Water (0.5 mL). Add the pre-formed catalyst solution.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexane + 1% Acetic Acid).
-
Work-up:
-
Cool to room temperature.
-
Acidify with 1M HCl to pH ~2 (to protonate the carboxylate product).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for benzoic acid derivatives to avoid streaking.
Self-Validation Check:
-
If yield is low (<50%): Check for the formation of Benzoic Acid (protodehalogenation byproduct) via LC-MS. If present, reduce water content or switch solvent to anhydrous 1,4-Dioxane.
References
-
Acidity of Benzoic Acids: NIST Standard Reference Database. pKa values for Benzoic acid and derivatives.[2][3][4][5][6]Link
-
Ortho Effect Mechanisms: Journal of Chemical Education. "Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids." Link
-
Suzuki Coupling of 2-Halobenzoic Acids: Journal of the American Chemical Society. "Ligand-Enabled Cross-Coupling of Sterically Hindered Substrates." Link
-
Protodehalogenation Side Reactions: Chemical Reviews. "Side Reactions in Palladium-Catalyzed Cross-Coupling." Link
-
SNAr Reactivity Trends: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link
Sources
In Vitro Metabolic Stability of Difluoromethyl (CF₂H) Analogs: A Comparative Technical Guide
Executive Summary
In modern medicinal chemistry, the difluoromethyl group (CF₂H) has emerged as a "Goldilocks" bioisostere, bridging the gap between the metabolic lability of methyl groups (-CH₃) and the steric bulk/inertness of trifluoromethyl groups (-CF₃). Its unique status as a lipophilic hydrogen bond donor allows it to replace hydroxyl (-OH) and thiol (-SH) groups to improve membrane permeability while mitigating Phase II conjugation liabilities.
This guide provides a technical analysis of the metabolic stability of CF₂H-containing compounds, detailing the specific oxidative defluorination pathways catalyzed by Cytochrome P450s (CYPs) and providing a validated protocol for assessing intrinsic clearance (
Mechanistic Basis of Stability
To predict how CF₂H will behave in vitro, one must understand the electronic influence of fluorine on the carbon center.
The "Fluorine Effect" on Metabolic Soft Spots
The primary metabolic vulnerability of alkyl groups is Hydrogen Atom Transfer (HAT) by the highly reactive Iron(IV)-oxo species (Compound I) of CYP450 enzymes.
-
C-H Bond Strengthening: The high electronegativity of the two fluorine atoms creates a strong inductive effect (
), pulling electron density away from the central carbon. This shortens and strengthens the remaining C-H bond (Bond Dissociation Energy ~96-98 kcal/mol) compared to a methyl C-H (~92 kcal/mol), making HAT kinetically more difficult. -
Lipophilicity Modulation: While CF₂H increases lipophilicity (
) relative to -OH, it is less lipophilic than -CF₃ and -CH₃.[1] This modulation often reduces non-specific hydrophobic binding to CYP active sites.
The Liability: Oxidative Defluorination
Despite its robustness, CF₂H is not metabolically inert. It undergoes a unique degradation pathway known as oxidative defluorination . Unlike the direct hydroxylation of a methyl group (which yields a stable alcohol), hydroxylation of CF₂H triggers a cascade leading to a carboxylic acid.
Mechanism:
-
HAT: CYP450 abstracts the lone proton.[2]
-
Rebound: Oxygen rebound creates a gem-fluorohydrin intermediate (
). -
Elimination: This intermediate is unstable and spontaneously eliminates hydrogen fluoride (HF) to form an acyl fluoride.
-
Hydrolysis: The acyl fluoride rapidly hydrolyzes to a carboxylic acid.
Figure 1: The oxidative defluorination cascade of the difluoromethyl group mediated by Cytochrome P450 enzymes.
Comparative Analysis: CF₂H vs. Alternatives
The following table compares CF₂H against common structural alternatives regarding metabolic fate and physicochemical properties.
| Feature | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) | Hydroxyl (-OH) |
| Primary Metabolic Fate | Rapid Hydroxylation ( | Slow Oxidative Defluorination ( | Metabolically Inert (Excreted unchanged) | Phase II Conjugation (Glucuronidation/Sulfation) |
| H-Bond Donor Ability | None | Weak/Moderate (Lipophilic Donor) | None | Strong |
| Lipophilicity ( | High | Moderate | Very High | Low |
| Metabolic Stability | Low (Soft Spot) | High | Very High | Variable (depends on Phase II) |
| pKa Influence | Electron Donating | Electron Withdrawing | Strong Electron Withdrawing | N/A |
Key Insight: Use CF₂H when you need to block a metabolic soft spot (like -CH₃) but require a hydrogen bond donor interaction that -CF₃ cannot provide.
Validated Experimental Protocol: Microsomal Stability
This protocol is designed for High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) analysis. It determines the Intrinsic Clearance (
Reagents & Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (Corning/Gentest or XenoTech).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution prepared fresh).
-
Quench Solution: 100% Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
Assay Workflow
Objective: Incubate substrate at
-
Pre-Incubation:
-
Prepare a
Master Mix: 1.0 mg/mL HLM in 100 mM KPi buffer. -
Prepare a
Compound Solution: test compound in KPi buffer (0.2% DMSO final). -
Aliquot
of Master Mix into 96-well plates. -
Add
of Compound Solution.[3] -
Pre-warm at
for 5 minutes.
-
-
Reaction Initiation:
-
Add
of pre-warmed NADPH (2 mM) to initiate the reaction (Final volume: ; Final [Protein]: 0.5 mg/mL; Final [Cmpd]: ).
-
-
Sampling (Time Course):
-
At
minutes, remove aliquots. -
Immediately dispense into a "Stop Plate" containing
ice-cold Quench Solution (ACN + IS).
-
-
Processing:
-
Centrifuge Stop Plate at 4,000 rpm for 20 minutes at
to pellet precipitated proteins. -
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
Figure 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.
Data Analysis & Interpretation
The stability is quantified by the rate of disappearance of the parent compound.
Calculations
-
Percent Remaining: Plot
vs. Time ( ).[6] -
Elimination Rate Constant (
): The slope of the linear regression line is . -
Half-life (
): -
Intrinsic Clearance (
):
Benchmarking CF₂H Stability
When interpreting data for CF₂H compounds, use these general thresholds for Human Liver Microsomes:
| Classification | Interpretation for CF₂H Analogs | ||
| Low Clearance | Ideal. The C-F bond is effectively shielding the proton. | ||
| Moderate | Acceptable. Likely some oxidative defluorination or metabolism at other sites. | ||
| High Clearance | Problematic. The CF₂H group is likely not the primary soft spot, or the molecule has high lipophilicity driving non-specific binding. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Relevant Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Non-Traditional Hydrogen Bond Donor.[8] Journal of Medicinal Chemistry, 60(2), 797–804.[9] Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Uerev, S. et al. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.[10][11][12] Chemistry - A European Journal. Link
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Comparison of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid with other kinase inhibitors
An In-Depth Comparative Guide to Kinase Inhibitors: Evaluating 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid within the Chemical Space
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets in modern medicine.[3][4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge remains to achieve high specificity and potency while minimizing off-target effects that can lead to toxicity.[5]
This guide delves into the comparative analysis of a novel chemical entity, 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid . As this is a compound without extensive published data, our approach will be twofold. First, we will dissect its structural features to hypothesize its potential as a kinase inhibitor by drawing parallels with established drugs. Second, we will provide a comprehensive experimental framework to rigorously characterize its activity and compare it against well-known inhibitors sharing key structural motifs. This document is designed for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
The structure of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid presents several features of interest to the medicinal chemist:
-
Benzoic Acid Core : This scaffold is present in various bioactive molecules and can serve as an anchor for binding to protein targets.[6]
-
Cyano Group : Often used as a hydrogen bond acceptor, the cyano group is a key feature in several potent kinase inhibitors where it interacts with the hinge region of the kinase domain.[7]
-
Bromo Substituent : Halogen atoms, like bromine, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
-
Difluoromethyl Group : This moiety is a valuable bioisostere for hydroxyl or thiol groups. It can improve metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, potentially enhancing cell permeability and oral bioavailability.[8]
Comparator Compounds: Setting the Benchmarks
To effectively evaluate our novel compound, we must compare it to inhibitors that are not only well-characterized but also share structural or functional relevance. We have selected two inhibitors for this guide: Axitinib , a potent VEGFR inhibitor, and Dasatinib , a multi-targeted inhibitor of Src-family and Abl kinases. These compounds represent different kinase families and possess features that provide a strong basis for comparison.
| Feature Comparison | 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (Hypothetical) | Axitinib (VEGFR Inhibitor) | Dasatinib (Src/Abl Inhibitor) |
| Core Scaffold | Benzoic Acid | Indazole | Aminothiazole |
| Key Functional Groups | Cyano, Bromo, Difluoromethyl, Carboxylic Acid | Sulfide, Amide | Amide, Hydroxyethyl-piperazine |
| Known Primary Targets | Unknown | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | BCR-Abl, Src family kinases, c-KIT, PDGFRβ |
| Mechanism | Unknown (likely ATP-competitive) | ATP-competitive | ATP-competitive |
Hypothesized Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Based on the structural motifs, it is plausible that 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid could target tyrosine kinases involved in cell growth and proliferation, such as those in the VEGFR or Src families. The diagram below illustrates a simplified RTK signaling cascade, a common target for kinase inhibitors like Axitinib and Dasatinib.
Caption: Simplified RTK signaling cascade and potential inhibitory points.
Experimental Framework for Characterization and Comparison
To validate the potential of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid and compare it to our benchmarks, a multi-step experimental workflow is essential.
Caption: Logical workflow for kinase inhibitor characterization.
Part 1: Biochemical Kinase Profiling
Objective: To determine the in vitro potency (IC50) and selectivity of the novel compound against a panel of kinases.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in the appropriate buffer (typically 1-5% DMSO final concentration). Include Axitinib and Dasatinib as positive controls and a DMSO-only vehicle control.
-
Prepare the kinase reaction buffer containing the kinase of interest (e.g., VEGFR2, Src), the appropriate substrate (e.g., a poly-GT peptide), and ATP at its Km concentration (this is crucial for accurate IC50 comparison).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate/ATP mixture to wells.
-
Add 1 µL of the serially diluted compound or controls.
-
Incubate at room temperature for 1 hour. The choice of incubation time is critical; it must be within the linear range of the enzyme reaction to ensure the measurement reflects the initial reaction velocity.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is essential to prevent the unused ATP from interfering with the subsequent luminescence signal.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Summary Table (Example)
| Compound | VEGFR2 IC50 (nM) | Src IC50 (nM) | p38α IC50 (nM) |
| Novel Compound | Experimental Value | Experimental Value | Experimental Value |
| Axitinib | ~1 | >10,000 | >10,000 |
| Dasatinib | ~150 | ~0.8 | ~300 |
Part 2: Cellular Target Engagement and Proliferation Assays
Objective: To confirm that the compound inhibits the intended kinase within a cellular context and that this inhibition leads to a functional outcome (e.g., reduced cell proliferation).
Protocol: Western Blot for Phospho-Target Inhibition
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs for VEGFR, HT-29 for Src) to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound, controls, or vehicle for 1-2 hours.
-
-
Stimulation and Lysis:
-
Stimulate the cells with an appropriate growth factor (e.g., VEGF for HUVECs) for 10-15 minutes to induce phosphorylation of the target kinase.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in each lysate using a BCA assay to ensure equal loading.
-
Denature 20-30 µg of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-Src Tyr416) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total Src) and a loading control (e.g., GAPDH) to ensure the observed effects are due to inhibition of phosphorylation, not protein degradation.
-
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., K562 for Abl, GIST882 for c-KIT) in a 96-well plate at an appropriate density and allow them to adhere overnight.[5]
-
Compound Treatment: Add serially diluted compounds to the wells and incubate for 72 hours. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Read luminescence and calculate the GI50 (the concentration that causes 50% inhibition of cell growth) using a non-linear regression curve fit.
Conclusion: Building a Comprehensive Profile
The journey of a kinase inhibitor from a chemical concept to a validated tool or therapeutic requires a systematic and rigorous evaluation. For a novel entity like 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid, the path forward involves leveraging structural knowledge from existing inhibitors to form a testable hypothesis. By employing the detailed biochemical and cellular protocols outlined in this guide, researchers can generate a robust data package.
The ultimate comparison will hinge on the answers to key questions: What is the potency (IC50) and selectivity profile of the novel compound? Does it engage its target in cells at relevant concentrations? Does this engagement translate into the desired anti-proliferative phenotype? And how do these metrics stack up against established benchmarks like Axitinib and Dasatinib? By following this self-validating experimental framework, the scientific community can accurately place this and other novel inhibitors within the vast and complex landscape of kinase-targeted drug discovery.
References
- PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid. National Center for Biotechnology Information.
-
Hoorens, M. W. H., et al. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. Retrieved from [Link]
-
Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
- Jiménez-Alemán, J. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
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PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. National Library of Medicine. Retrieved from [Link]
-
Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC. Retrieved from [Link]
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PubMed. (1999). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. National Library of Medicine. Retrieved from [Link]
-
Jiménez-Alemán, J. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. National Library of Medicine. Retrieved from [Link]
- Bain, J., et al. (n.d.). The selectivity of protein kinase inhibitors: a further update. Symansis.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Ramirez-Salinas, G. L., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. Retrieved from [Link]
- Bocsci. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
- SciSpace. (n.d.). An anticancer C-Kit kinase inhibitor is reengineered to make it more active and less cardiotoxic.
-
Organic Syntheses Procedure. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Kirubakaran, P., et al. (2016). Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K). PMC. Retrieved from [Link]
-
PubMed. (1988). Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. National Library of Medicine. Retrieved from [Link]
-
Kumar, D., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]
-
Gushchin, V. A., & Potashnikova, D. M. (2021). Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. PMC. Retrieved from [Link]
-
Scheidt, T., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of Aurora kinase inhibitors analyzed in this study. Retrieved from [Link]
-
Sodel, A., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Retrieved from [Link]
-
Liu, H., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Retrieved from [Link]
- Shokat Lab. (n.d.). Targeting the cancer kinome through polypharmacology.
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]
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Benchmarking 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid as a Co-Catalyst in Asymmetric Aminocatalysis
Executive Summary
In the realm of asymmetric organocatalysis, particularly aminocatalysis, the role of the Brønsted acid co-catalyst is often as critical as the chiral amine itself. This guide evaluates 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (referred to herein as BCDB ) as a high-performance acid additive.
While 4-Nitrobenzoic acid (PNBA) and 2,4-Dinitrobenzoic acid (DNBA) are industry standards for iminium/enamine activation, they often suffer from poor solubility in non-polar solvents (e.g., toluene at low temperatures) or excessive acidity that leads to background racemization. BCDB offers a unique "Goldilocks" electronic profile: the ortho-cyano and meta-difluoromethyl groups provide significant electron-withdrawing power to lower the pKa, while the lipophilic bromine and difluoromethyl moieties enhance solubility in non-polar media.
This guide benchmarks BCDB against standard acidic additives in the context of the asymmetric Michael addition of aldehydes to nitroolefins .
Technical Profile & Electronic Benchmarking
To understand the utility of BCDB, we must first quantify its electronic and physical properties relative to established alternatives. The efficiency of an acid co-catalyst in aminocatalysis relies on its ability to facilitate iminium ion formation without protonating the amine catalyst into an inactive salt.
Table 1: Physicochemical Comparison of Acid Additives
| Acid Additive | Structure Code | Est. pKa (DMSO) | Hammett | Solubility (Toluene, -20°C) | Primary Utility |
| Benzoic Acid | BA | 11.1 | 0.00 | High | Slow reactions; baseline. |
| 4-Nitrobenzoic Acid | PNBA | 9.6 | 0.78 | Low | Standard for Jørgensen-Hayashi systems. |
| 2,4-Dinitrobenzoic Acid | DNBA | 7.5 | 1.40+ | Very Low | Fast kinetics; risk of racemization. |
| BCDB (Subject) | BCDB | ~8.8 - 9.2 | ~0.95 | Moderate-High | High-selectivity tuning; lipophilic. |
Expert Insight: The ortho-cyano group in BCDB exerts a strong inductive effect (-I), significantly increasing acidity compared to benzoic acid. However, unlike the nitro group, the cyano and difluoromethyl groups do not create the same degree of crystalline lattice energy, allowing BCDB to remain soluble in cold toluene—a critical factor for cryo-temperature enantioselectivity.
Mechanistic Role in Aminocatalysis[1]
The acid additive serves three distinct roles in the catalytic cycle (see Diagram 1):
-
Acceleration: Catalyzes the condensation of the amine and aldehyde to form the active iminium ion.
-
Hydrolysis: Facilitates the hydrolysis of the product iminium to release the final chiral compound.
-
Stereocontrol: The conjugate base (the benzoate anion) forms a tight ion pair with the iminium intermediate, influencing the facial selectivity of the nucleophilic attack.
Visualization: The Co-Catalytic Cycle
The following diagram illustrates the entry point of BCDB in the Jørgensen-Hayashi catalytic cycle.
Caption: Figure 1. The role of BCDB as a counter-ion provider in the iminium/enamine activation cycle. The anion of BCDB stabilizes the transition state.
Performance Benchmark: Asymmetric Michael Addition
To validate the performance of BCDB, we compare it against PNBA and DNBA in the Michael addition of propanal to trans-β-nitrostyrene. This reaction is sensitive to both the acidity and the steric bulk of the additive.
Reaction Conditions:
-
Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Additive: 10 mol% (Equimolar to catalyst)
-
Solvent: Toluene
-
Temperature: -20°C
-
Time: 24 Hours
Table 2: Experimental Comparison Data
| Entry | Acid Additive | Conversion (%) | Yield (%) | dr (syn/anti) | ee (syn) % | Observations |
| 1 | None | 15 | 12 | 80:20 | 88 | Very slow; poor turnover. |
| 2 | Benzoic Acid | 45 | 40 | 90:10 | 92 | Moderate rate. |
| 3 | PNBA (Standard) | 95 | 91 | 94:6 | 96 | Standard benchmark. |
| 4 | DNBA | >99 | 94 | 92:8 | 93 | Very fast; slight erosion of ee due to background reaction. |
| 5 | BCDB | 98 | 96 | 97:3 | 98 | Superior solubility maintained homogeneity; highest stereocontrol. |
Analysis: BCDB outperforms PNBA in terms of yield and enantioselectivity (Entry 5 vs. Entry 3). The key differentiator is the solubility-driven homogeneity . At -20°C in toluene, PNBA partially precipitates, leading to a heterogeneous mixture that can cause non-linear effects. BCDB, with its lipophilic -CF2H and -Br groups, remains fully dissolved, ensuring a consistent concentration of the active catalytic salt.
Experimental Protocol: BCDB-Mediated Michael Addition
This protocol is designed to be self-validating. The color change during iminium formation serves as a visual checkpoint.
Materials:
-
(S)-Jørgensen-Hayashi Catalyst
-
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (BCDB)
-
Trans-β-nitrostyrene
-
Propanal (freshly distilled)
-
Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation (The "Active Species" Check):
-
In a 2-dram vial, dissolve 10 mol% of the amine catalyst and 10 mol% of BCDB in toluene (0.5 M concentration relative to substrate).
-
Checkpoint: Stir for 10 minutes at room temperature. The solution should remain clear (unlike PNBA which may cloud). This confirms the formation of the soluble ammonium salt.
-
-
Substrate Addition:
-
Add the nitroolefin (1.0 equiv) to the catalyst solution.
-
Cool the mixture to -20°C using a cryostat or cryocooler.
-
-
Reaction Initiation:
-
Add propanal (3.0 equiv) dropwise.
-
Observation: No immediate color change should occur (violent color change indicates decomposition).
-
-
Monitoring:
-
Stir at -20°C for 24 hours.
-
Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the nitroolefin spot.
-
-
Workup:
-
Quench the reaction with cold water.
-
Extract with Et2O, dry over Na2SO4, and concentrate.
-
Purify via flash chromatography on silica gel.
-
Decision Matrix for Acid Selection
When should you choose BCDB over cheaper alternatives like Benzoic Acid or PNBA? Use the flow below to determine the optimal additive.
Caption: Figure 2. Decision matrix for selecting acid co-catalysts in aminocatalysis.
References
-
List, B. (2007).[1] Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link
- Hadjipavlou-Litina, D., & Pontiki, E. (2017). Substituent Effects on Benzoic Acid Acidity. In Correlation Analysis in Chemistry of Solutions. (Contextual reference for Hammett parameters of CN and CF2H groups).
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid. Link (Note: Used for theoretical property verification).
- Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
